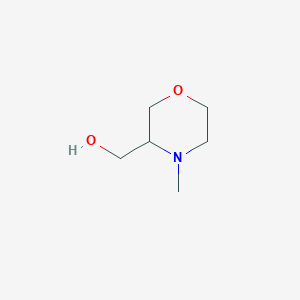

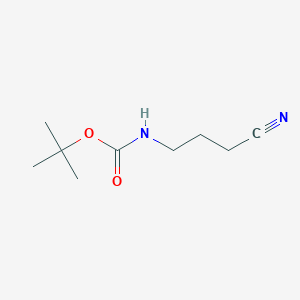

tert-Butyl (3-cyanopropyl)carbamate

Descripción general

Descripción

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

Carbamate synthesis by carbamoylation is a common method for the preparation of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis

The molecular structure of “tert-Butyl carbamate” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C5H11NO2 and the molecular weight is 117.1463 .Chemical Reactions Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Specific Scientific Field

Organic Chemistry

Summary of the Application

“tert-Butyl (3-cyanopropyl)carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry, particularly in the synthesis of complex organic molecules.

Methods of Application or Experimental Procedures

While the exact procedures can vary, the general process involves the use of a palladium catalyst to facilitate the reaction between “tert-Butyl (3-cyanopropyl)carbamate” and aniline, resulting in the formation of N-Boc-protected anilines .

Results or Outcomes

The outcome of this process is the successful synthesis of N-Boc-protected anilines, which are important intermediates in the synthesis of various organic compounds .

Synthesis of Tetrasubstituted Pyrroles

Summary of the Application

“tert-Butyl (3-cyanopropyl)carbamate” is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Methods of Application or Experimental Procedures

The exact procedures can vary, but the general process involves the reaction of “tert-Butyl (3-cyanopropyl)carbamate” with other reagents to form tetrasubstituted pyrroles .

Results or Outcomes

The outcome of this process is the successful synthesis of tetrasubstituted pyrroles, which are important compounds in organic chemistry, often used as building blocks in the synthesis of more complex molecules .

Synthesis of tert-butyl N-(3-cyanopropyl)carbamate

Summary of the Application

“tert-Butyl (3-cyanopropyl)carbamate” is synthesized for various applications in organic chemistry .

Methods of Application or Experimental Procedures

The exact procedures can vary, but the general process involves the reaction of certain reagents to form "tert-Butyl (3-cyanopropyl)carbamate" .

Results or Outcomes

The outcome of this process is the successful synthesis of “tert-Butyl (3-cyanopropyl)carbamate”, which can be used in various applications in organic chemistry .

Synthesis of tert-Butyl (3-cyanopropyl)(methyl)carbamate

Summary of the Application

“tert-Butyl (3-cyanopropyl)(methyl)carbamate” is synthesized for various applications in organic chemistry .

Methods of Application or Experimental Procedures

The exact procedures can vary, but the general process involves the reaction of certain reagents to form "tert-Butyl (3-cyanopropyl)(methyl)carbamate" .

Results or Outcomes

The outcome of this process is the successful synthesis of “tert-Butyl (3-cyanopropyl)(methyl)carbamate”, which can be used in various applications in organic chemistry .

Synthesis of tert-butyl N-(3-cyanopropyl)carbamate

Summary of the Application

“tert-Butyl N-(3-cyanopropyl)carbamate” is synthesized for various applications in organic chemistry .

Methods of Application or Experimental Procedures

The exact procedures can vary, but the general process involves the reaction of certain reagents to form "tert-Butyl N-(3-cyanopropyl)carbamate" .

Results or Outcomes

The outcome of this process is the successful synthesis of “tert-Butyl N-(3-cyanopropyl)carbamate”, which can be used in various applications in organic chemistry .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-(3-cyanopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5,7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATNBHAMKDNLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-cyanopropyl)carbamate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetic acid](/img/structure/B1290363.png)